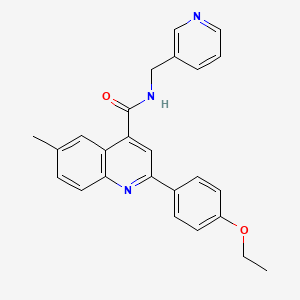![molecular formula C17H24N2O2 B5835478 N-[2-(butyrylamino)phenyl]cyclohexanecarboxamide](/img/structure/B5835478.png)
N-[2-(butyrylamino)phenyl]cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(butyrylamino)phenyl]cyclohexanecarboxamide, also known as BMS-986177, is a novel small molecule inhibitor developed by Bristol-Myers Squibb for the treatment of various diseases. BMS-986177 is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which plays a key role in the regulation of insulin signaling and glucose homeostasis. The purpose of
Mecanismo De Acción
N-[2-(butyrylamino)phenyl]cyclohexanecarboxamide works by inhibiting the activity of PTP1B, a negative regulator of insulin signaling. PTP1B dephosphorylates the insulin receptor and downstream signaling molecules, leading to decreased insulin sensitivity and glucose uptake. By inhibiting PTP1B, N-[2-(butyrylamino)phenyl]cyclohexanecarboxamide enhances insulin signaling and improves glucose homeostasis.
Biochemical and Physiological Effects
N-[2-(butyrylamino)phenyl]cyclohexanecarboxamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. In addition, N-[2-(butyrylamino)phenyl]cyclohexanecarboxamide has been shown to inhibit tumor growth and metastasis in mouse models of breast cancer. N-[2-(butyrylamino)phenyl]cyclohexanecarboxamide has also been shown to reduce body weight and adiposity in obese mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[2-(butyrylamino)phenyl]cyclohexanecarboxamide is its selectivity for PTP1B, which reduces the risk of off-target effects. However, one limitation of N-[2-(butyrylamino)phenyl]cyclohexanecarboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for the development of N-[2-(butyrylamino)phenyl]cyclohexanecarboxamide. One direction is the optimization of the synthesis method to improve the yield and scalability of the process. Another direction is the evaluation of the safety and efficacy of N-[2-(butyrylamino)phenyl]cyclohexanecarboxamide in clinical trials for the treatment of type 2 diabetes and other diseases. In addition, further studies are needed to elucidate the molecular mechanisms underlying the anticancer effects of N-[2-(butyrylamino)phenyl]cyclohexanecarboxamide and to identify potential combination therapies with other anticancer agents.
Métodos De Síntesis
The synthesis of N-[2-(butyrylamino)phenyl]cyclohexanecarboxamide involves a multi-step process starting from commercially available materials. The first step is the preparation of 2-(butyrylamino)phenyl)cyclohexanecarboxylic acid, which is then converted to the corresponding acid chloride by treatment with thionyl chloride. The acid chloride is then reacted with an amine to form the corresponding amide. The final step involves the reduction of the nitro group to an amine using palladium on carbon as a catalyst.
Aplicaciones Científicas De Investigación
N-[2-(butyrylamino)phenyl]cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications in various diseases such as type 2 diabetes, obesity, and cancer. In preclinical studies, N-[2-(butyrylamino)phenyl]cyclohexanecarboxamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. In addition, N-[2-(butyrylamino)phenyl]cyclohexanecarboxamide has been shown to inhibit tumor growth and metastasis in mouse models of breast cancer.
Propiedades
IUPAC Name |
N-[2-(butanoylamino)phenyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-2-8-16(20)18-14-11-6-7-12-15(14)19-17(21)13-9-4-3-5-10-13/h6-7,11-13H,2-5,8-10H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUFGDRMVWBNCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(2-chlorophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5835395.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-2-furamide](/img/structure/B5835403.png)

![N-[3-(acetylamino)phenyl]-4-(isobutyrylamino)benzamide](/img/structure/B5835419.png)
![N'-(1-bicyclo[2.2.1]hept-2-ylethylidene)-3,4-dimethoxybenzohydrazide](/img/structure/B5835431.png)
![N-[(2-naphthylamino)carbonothioyl]-3-phenylacrylamide](/img/structure/B5835433.png)

![5-[(2-ethoxy-1-naphthyl)methylene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5835447.png)
![4-{3-[(4-chlorophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}benzoic acid](/img/structure/B5835452.png)

![5-[(4-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid](/img/structure/B5835486.png)


